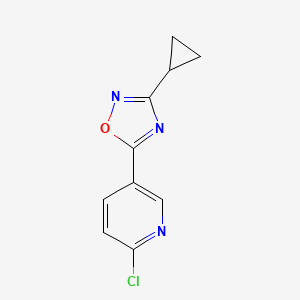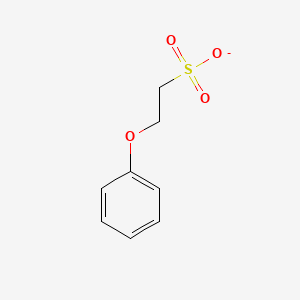![molecular formula C19H14N2O5 B11711947 (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 42019-85-2](/img/structure/B11711947.png)
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona es un compuesto orgánico caracterizado por su estructura única, que incluye dos grupos nitrofenilo unidos a un anillo de ciclopentanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona típicamente involucra la reacción de condensación entre ciclopentanona y 4-nitrobenzaldehído. La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio o hidróxido de potasio, bajo condiciones de reflujo. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Reducción: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o borohidruro de sodio.
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Sustitución: Los grupos nitro se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Oxidación: Permanganato de potasio, trióxido de cromo.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Principales productos formados
Reducción: Formación de (2E,5E)-2,5-bis[(4-aminofenil)metilideno]ciclopentan-1-ona.
Oxidación: Formación de varios derivados oxidados dependiendo del agente oxidante utilizado.
Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales que reemplazan los grupos nitro.
Aplicaciones Científicas De Investigación
(2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona tiene varias aplicaciones de investigación científica, que incluyen:
Ciencia de materiales: Se utiliza en el desarrollo de materiales electrónicos orgánicos y como bloque de construcción para polímeros con propiedades electrónicas específicas.
Química medicinal: Investigado por su potencial como farmacóforo en el diseño de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios biológicos: Se utiliza como una sonda en ensayos bioquímicos para estudiar la actividad enzimática y las interacciones proteicas.
Aplicaciones industriales: Posible uso en la síntesis de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, modulando así su actividad. Los grupos nitrofenilo pueden participar en varias interacciones, incluida la unión de hidrógeno y el apilamiento π-π, que contribuyen a la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodescloroketamina
Singularidad
(2E,5E)-2,5-bis[(4-nitrofenil)metilideno]ciclopentan-1-ona es único debido a sus características estructurales específicas, como la presencia de dos grupos nitrofenilo y un anillo de ciclopentanona. Estas características confieren propiedades químicas y físicas distintas, lo que lo hace adecuado para aplicaciones especializadas en ciencia de materiales y química medicinal.
Propiedades
Número CAS |
42019-85-2 |
|---|---|
Fórmula molecular |
C19H14N2O5 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(11-13-1-7-17(8-2-13)20(23)24)5-6-16(19)12-14-3-9-18(10-4-14)21(25)26/h1-4,7-12H,5-6H2/b15-11+,16-12+ |
Clave InChI |
WRYUFOKEOTWUFL-JOBJLJCHSA-N |
SMILES isomérico |
C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)

